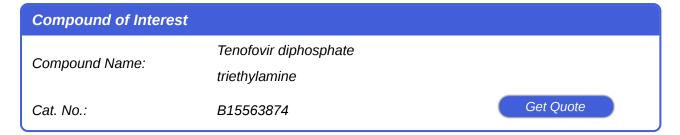


Measuring Tenofovir Diphosphate in Dried Blood Spots: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Application Note

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the quantitative analysis of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in dried blood spots (DBS). This method is crucial for monitoring adherence to tenofovir-based pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART). The protocol details sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are widely used prodrugs of tenofovir. Upon administration, they are metabolized intracellularly to the active diphosphate form, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication.[2] Measuring the long-acting intracellular TFV-DP in red blood cells collected as DBS provides a reliable measure of cumulative drug exposure and, consequently, patient adherence to treatment regimens.[3] DBS sampling offers significant advantages, including minimally invasive collection, ease of storage, and simplified logistics, making it particularly suitable for resource-limited settings.



This application note outlines a validated indirect LC-MS/MS method for the quantification of TFV-DP in DBS. The indirect method involves the enzymatic dephosphorylation of TFV-DP back to tenofovir for subsequent analysis.

Metabolic Pathway of Tenofovir

Tenofovir prodrugs, such as TDF or TAF, are absorbed and converted to tenofovir. Inside the cell, tenofovir is phosphorylated first to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP) by cellular kinases.[2]



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Caption: Metabolic activation of tenofovir prodrugs to tenofovir diphosphate.

Quantitative Assay Performance

The following tables summarize the validation parameters for the LC-MS/MS assay for TFV-DP quantification in DBS. Data is compiled from multiple validated methods.[4][5][6][7]

Table 1: Assay Calibration and Limits

Parameter	Value	Unit
Linear Range	50 - 6400	fmol/punch
Lower Limit of Quantification (LLOQ)	50	fmol/punch
Upper Limit of Quantification (ULOQ)	6400	fmol/punch



Table 2: Assay Precision and Accuracy

Quality Control Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% bias)
Low QC	≤ 15	≤ 15	± 15
Medium QC	≤ 15	≤ 15	± 15
High QC	≤ 15	≤ 15	± 15

Experimental Protocol

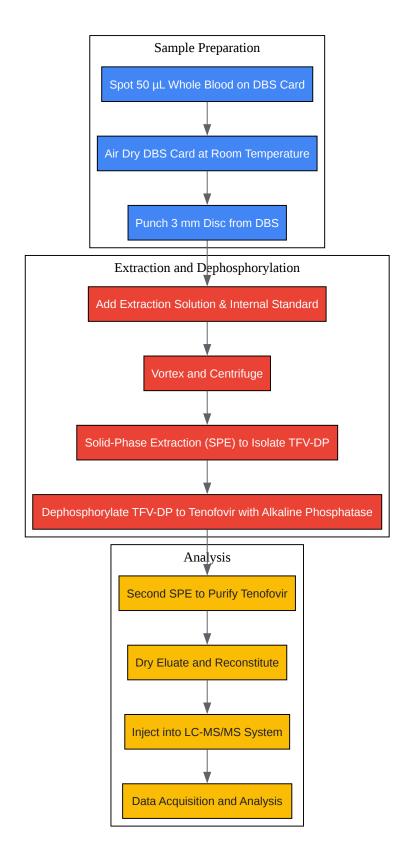
This protocol describes the indirect measurement of TFV-DP in a 3 mm DBS punch.

Materials and Reagents:

- Whatman 903 Protein Saver cards
- 3 mm hole puncher
- Microcentrifuge tubes (1.5 mL)
- Methanol (HPLC grade)
- Deionized water
- Internal Standard (IS): Deuterated TFV-DP (TFV-DP-d4)
- Extraction Solution: 70% Methanol in water
- Solid-Phase Extraction (SPE) cartridges
- Alkaline Phosphatase
- Mobile Phase for LC-MS/MS
- LC-MS/MS system (e.g., AB Sciex QTRAP 5500)



Experimental Workflow Diagram



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Caption: Workflow for the measurement of TFV-DP in DBS.

Step-by-Step Procedure:

- · DBS Card Preparation:
 - Spot 50 μL of whole blood onto a Whatman 903 Protein Saver card.
 - Allow the DBS card to air dry completely at ambient room temperature overnight.
 - Store the dried cards in a sealed bag with a desiccant at -70°C until analysis.
- Sample Extraction:
 - Using a clean 3 mm hole puncher, punch a disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
 - Add the extraction solution (e.g., 70% methanol in water) containing the deuterated internal standard (TFV-DP-d4) to the microcentrifuge tube.[8]
 - Vortex the tube thoroughly to ensure complete lysis of the red blood cells and extraction of the analyte.
 - Centrifuge the sample to pellet any solid debris.
- Solid-Phase Extraction (SPE) and Dephosphorylation:
 - Transfer the supernatant to an appropriate SPE cartridge to separate TFV-DP from other blood components.
 - Wash the SPE cartridge to remove impurities.
 - Elute the TFV-DP from the cartridge.
 - Add alkaline phosphatase to the eluate to enzymatically convert TFV-DP to tenofovir.[5]
 Incubate as required by the enzyme manufacturer's instructions.
- Second Solid-Phase Extraction and Sample Preparation for LC-MS/MS:



- Perform a second SPE step to purify the resulting tenofovir.[5]
- Elute the tenofovir from the cartridge.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analyte using a suitable analytical column (e.g., an anion exchange column).
 - Detect and quantify tenofovir and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The protonated precursor to product ion transitions for tenofovir and its deuterated internal standard are monitored.[8]
 - Calculate the concentration of TFV-DP in the original DBS sample based on the ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The described protocol provides a robust and reliable method for the quantification of tenofovir diphosphate in dried blood spots. This assay is a valuable tool for clinical and research settings to monitor adherence to tenofovir-based therapies, which is critical for treatment efficacy and prevention of drug resistance. The use of DBS simplifies sample management and makes this type of monitoring more accessible in diverse settings.

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